Methiodal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methiodal, also known as 2-methyl-3-(2-oxo-1-pyrrolidinyl) propanenitrile, is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a synthetic molecule that was first synthesized in 1979 and has since been used in a variety of studies due to its unique properties.

Aplicaciones Científicas De Investigación

Clinical and Experimental Observations : Methiodal, when used in myelography, is associated with effects like spinal anesthesia, pain, and autonomic dysfunction. Experiments on cats showed that Methiodal blocked conduction in both ventral and dorsal root fibers, indicating an action on the spinal cord or nerve roots (Harvey, Freiberger, & Werner, 1961).

Myelography Applications : Methiodal has been used as a contrast medium for lumbar myelography, though it's not widely accepted due to its irritative effects on nervous structures. It was used in more than 4,500 patients at Ulleval Sykehus since 1947 without serious complications (Skalpe, Torbergsen, Amundsen, & Presthus, 1973).

Comparative Studies with Other Contrast Media : Methiodal sodium has been compared with other contrast media like metrizamide for lumbar myelography. Methiodal requires the use of spinal anesthesia, which can itself lead to complications (Hindmarsh, 1973).

Epileptogenic Effects : Methiodal sodium (Abrodil) has been noted for its potential epileptogenic effects when used in myelography, prompting caution against its use in certain neuroimaging applications (Oftedal & Kayed, 1973).

Histological Investigations : Sodium methiodal has been studied in experimental myelography on rabbits, showing histological changes in the form of leptomeningeal infiltration and cell infiltration in the cord and nerve roots (Praestholm & Ølgaard, 1972).

Effects on Animal Models : Intramedullary injection of a solution containing methiodal sodium and lidocaine HCl into the lumbar spinal cords of dogs caused severe spinal cord malacia and cavitation (Parker, Cusick, Stowater, & Park, 1975).

Radiotherapy Planning : 11C-methionine positron emission tomography (MET-PET) has been used to evaluate the effect on gross tumor volume delineation in fractionated stereotactic radiotherapy of skull base meningiomas (Astner et al., 2008).

Cancer Research : Research on oral recombinant methioninase (o-rMETase) shows potential in treating and preventing cancer, as it targets methionine use by cancer cells. It was found effective in a patient-derived orthotopic xenograft (PDOX) model of BRAF-V600E mutant melanoma (Kawaguchi et al., 2018).

Brain Tumor Imaging : 11C-methionine PET is used in PET imaging of brain tumors due to its high detection rate and good lesion delineation, particularly in cerebral gliomas and brain metastases (Glaudemans et al., 2013).

Propiedades

Número CAS |

143-47-5 |

|---|---|

Nombre del producto |

Methiodal |

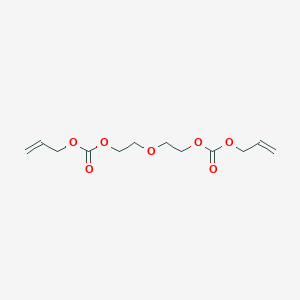

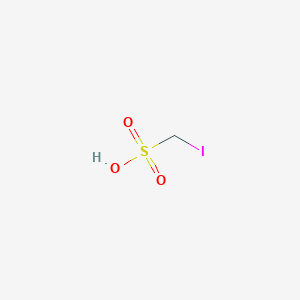

Fórmula molecular |

CH3IO3S |

Peso molecular |

222 g/mol |

Nombre IUPAC |

iodomethanesulfonic acid |

InChI |

InChI=1S/CH3IO3S/c2-1-6(3,4)5/h1H2,(H,3,4,5) |

Clave InChI |

RDFJFVXMRYVOAC-UHFFFAOYSA-N |

SMILES |

C(S(=O)(=O)O)I |

SMILES canónico |

C(S(=O)(=O)O)I |

Otros números CAS |

143-47-5 |

Sinónimos |

Abrodil iodomethanesulfonic acid methiodal Sergosin Skiodan sodium iodomethanesulfonate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[A]indeno[1,2,3-FG]aceanthrylene](/img/structure/B89628.png)